N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule used extensively in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis . Its molecular formula is C42H51N8O5P, and it has a molecular weight of 778.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groupsThe final step involves the attachment of the phosphoramidite group .
Industrial Production Methods
In industrial settings, the production of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves large-scale chemical synthesis using automated synthesizers. These machines ensure precise control over reaction conditions, such as temperature, pH, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate or phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphite or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or sulfur, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with tailored properties, such as increased stability or enhanced binding affinity .
Scientific Research Applications
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mechanism of Action
The mechanism of action of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA/RNA strands. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: A similar compound with a different protecting group (DMTr) instead of Trityl.
N-Trityl-N2-isobutyryl-morpholino-A-5’-O-phosphoramidite: Another compound with adenine instead of guanine as the nucleobase.
Uniqueness
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its specific combination of protecting groups and the morpholino modification, which provides enhanced stability and binding properties compared to other phosphoramidite compounds .
Properties
Molecular Formula |
C42H51N8O5P |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1 |
InChI Key |
FRWLFVXCJRIGKK-AUOFHDIISA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.